Ethyl 2-chloro-2-ethyl-3-oxobutanoate
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Overview
Description
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C₆H₉ClO₃. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl ethanoate (ethyl acetate) with sodium or sodium ethoxide to form the enolate ion, which then reacts with an alkyl halide, such as ethyl chloride, to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of sodium ethoxide as a base and ethyl chloride as the alkylating agent is common. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-ethyl-3-oxobutanoate or ethyl 2-thio-2-ethyl-3-oxobutanoate.
Reduction: Formation of ethyl 2-chloro-2-ethyl-3-hydroxybutanoate.
Oxidation: Formation of ethyl 2-chloro-2-ethyl-3-carboxybutanoate
Scientific Research Applications
Ethyl 2-chloro-2-ethyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-ethyl-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chloro group, leading to the formation of new chemical bonds. The oxo group also plays a role in various redox reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the chloro group.
Ethyl 2-chloroacetoacetate: Similar but with different substituents on the carbon chain.
Uniqueness
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is unique due to the presence of both a chloro and an oxo group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Properties
CAS No. |
130000-37-2 |
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Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 2-chloro-2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-8(9,6(3)10)7(11)12-5-2/h4-5H2,1-3H3 |
InChI Key |
AZFLGQGBSQHBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)(C(=O)OCC)Cl |
Origin of Product |
United States |
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